molecular formula C20H25N3O B2816558 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396879-75-6

2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2816558
CAS No.: 1396879-75-6
M. Wt: 323.44
InChI Key: KHLDCSLIBNGTGQ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that features an indole core substituted with a methyl group at the nitrogen atom and an acetamide group at the 3-position The acetamide group is further substituted with a piperidinyl butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The 3-position of the indole is functionalized with an acetamide group through an acylation reaction using acetic anhydride.

    Attachment of the Piperidinyl Butynyl Chain: The final step involves the coupling of the acetamide with 4-(piperidin-1-yl)but-2-yn-1-amine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the alkyne group in the piperidinyl butynyl chain, converting it to an alkene or alkane.

    Substitution: The indole nitrogen and the acetamide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Saturated or partially saturated piperidinyl butynyl chains.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in neurological or psychiatric disorders.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include neurotransmitter receptors, enzymes, or ion channels. The compound’s indole core is known to mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The piperidinyl butynyl chain may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide: Lacks the N-methyl group on the indole nitrogen.

    2-(1-methyl-1H-indol-3-yl)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide: Contains a morpholine ring instead of a piperidine ring.

    2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)butan-1-yl)acetamide: The alkyne group is reduced to an alkane.

Uniqueness

The unique combination of the indole core, N-methylation, and the piperidinyl butynyl chain gives 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-22-16-17(18-9-3-4-10-19(18)22)15-20(24)21-11-5-8-14-23-12-6-2-7-13-23/h3-4,9-10,16H,2,6-7,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLDCSLIBNGTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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